2-(6-Chloropurin-9-yl)ethyl acetate
Description
Properties
CAS No. |
6973-54-2 |
|---|---|
Molecular Formula |
C9H9ClN4O2 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)ethyl acetate |
InChI |
InChI=1S/C9H9ClN4O2/c1-6(15)16-3-2-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3 |
InChI Key |
WABGFEVHJMMOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 6-Chloropurine with Ethyl Acetate
This method involves the direct reaction of 6-chloropurine with ethyl acetate in the presence of a base. The process typically follows these steps:
- Reagents:
- 6-chloropurine
- Ethyl acetate
- Base (e.g., potassium carbonate)
- Conditions:
- Reflux temperature
- Solvent: Often an aprotic solvent like dimethylformamide (DMF) or acetonitrile
- Time: Several hours to ensure complete conversion
- Mechanism: The base deprotonates the purine nitrogen at position N-9, enabling nucleophilic substitution with ethyl acetate.
- Using a sealed reactor or microwave heating can accelerate the reaction and improve yields by providing uniform heat distribution.
- Purification is achieved through column chromatography or recrystallization to remove unreacted starting materials and by-products.
- Straightforward procedure.
- High yield under optimized conditions.
- Requires precise control of temperature and solvent polarity to avoid side reactions.
One-Pot Build-Up Procedure
A one-pot method has been developed for preparing purine derivatives, including 2-(6-Chloropurin-9-yl)ethyl acetate , by combining multiple steps into a single reaction vessel.
- Reagents:
- Starting amines (e.g., cyclohexylamine)
- Chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride)
- Ethyl acetate
- Conditions:
- Elevated temperatures (achieved via conventional heating or microwave irradiation)
- Non-nucleophilic bases like triethylamine or pyridine
- Mechanism: Sequential chlorination at position C-6 of the purine ring, followed by N-alkylation at position N-9.
- Solvent selection plays a crucial role; polar aprotic solvents like DMF enhance the reaction rate.
- Reaction monitoring via HPLC-MS ensures minimal side product formation.
- Combines multiple steps into one, reducing time and resource consumption.
- Requires careful monitoring to prevent over-chlorination or incomplete substitution.
Diazotization-Based Synthesis (Indirect Method)
This approach involves synthesizing intermediates like 2,6-dichloropurine , which are subsequently converted into the desired compound.
Reaction Details for Intermediate Formation:
- Reagents:
- 2-amino-6-chloropurine
- Sodium nitrite
- Hydrochloric acid
- Ethyl acetate (as extraction solvent)
- Conditions:
- Low temperature (-10°C to +10°C) to stabilize diazonium intermediates.
- Reaction time: ~1 hour for diazotization and subsequent extraction.
Conversion to Final Product:
The intermediate, 2,6-dichloropurine , undergoes nucleophilic substitution with ethyl acetate under basic conditions to yield 2-(6-Chloropurin-9-yl)ethyl acetate .
- High purity of intermediates ensures better overall yield.
- Multi-step process increases complexity and time requirements.
Comparative Analysis of Methods
| Method | Key Features | Yield | Complexity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Reaction | Simple reflux with base | Moderate | Low | Straightforward and scalable | Sensitive to reaction conditions |
| One-Pot Build-Up | Combines multiple steps in one vessel | High | Medium | Time-efficient, reduced waste | Requires precise monitoring |
| Diazotization-Based Synthesis | Involves intermediate formation | High | High | High purity and industrial scalability | Multi-step process |
Notes on Industrial Optimization
For large-scale production:
- Solvent recovery systems can reduce costs associated with organic solvents like ethyl acetate.
- Automated monitoring systems (e.g., HPLC-MS) ensure consistent product quality.
- Employing green chemistry principles—such as using less toxic bases or solvents—can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropurin-9-yl)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted purine derivatives.
Hydrolysis: 2-(6-Chloropurin-9-yl)acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Chloropurin-9-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloropurin-9-yl)ethyl acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(6-chloropurin-9-yl)ethyl acetate with analogs differing in substituents at the N9 position, 6-position, or functional groups. Key comparisons include synthetic routes, physicochemical properties, and biological implications.
Substituent Variations at the N9 Position
Key Observations :
- Ethyl acetate vs. propargyl : The ethyl acetate group in the target compound improves solubility compared to hydrophobic alkynes but may reduce metabolic stability due to esterase susceptibility .
- 6-Chloro vs.
Substituent Effects on Physicochemical Properties
Key Observations :
- Aromatic vs. aliphatic N9 groups : Bulky aromatic substituents (e.g., naphthyl in compound 35) result in upfield shifts in ¹H NMR (δ 8.76 vs. δ 8.1–8.3 in the target compound), indicating electronic shielding differences .
- Yield variability : The target compound’s synthesis (yield 34–74%) is comparable to analogs, but higher yields are achieved with electron-deficient aromatic systems (e.g., compound 35, 74% yield) .
Biological Activity
2-(6-Chloropurin-9-yl)ethyl acetate is a synthetic derivative of the purine base 6-chloropurine, characterized by an ethyl acetate moiety at the nitrogen position 9 of the purine structure. This compound exhibits significant biological activity, particularly in the realms of antiviral and anticancer research. Its molecular formula is , with a molecular weight of approximately 253.69 g/mol. The presence of a chlorine atom at the 6-position contributes to its unique chemical properties and biological effects.
The biological activity of 2-(6-Chloropurin-9-yl)ethyl acetate is primarily attributed to its ability to inhibit enzymes involved in purine metabolism. This inhibition can lead to disruptions in DNA and RNA synthesis, which are crucial processes for both viral replication and cancer cell proliferation. The compound acts as a probe in studies focused on understanding purine metabolism and enzyme interactions, making it a valuable tool in medicinal chemistry.
Biological Studies
Research has demonstrated that 2-(6-Chloropurin-9-yl)ethyl acetate exhibits promising antiviral and anticancer properties. The following table summarizes key findings from various studies:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Inhibits viral replication in cell cultures, demonstrating potential against specific RNA viruses. |
| Study B | Anticancer Effects | Induces apoptosis in cancer cell lines, showing efficacy against leukemia and solid tumors. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of purine nucleoside phosphorylase, disrupting nucleotide synthesis. |
Case Studies
- Antiviral Activity : A study conducted on the compound's effects against influenza virus showed a significant reduction in viral load in treated cell cultures compared to controls. The mechanism involved the inhibition of viral RNA polymerase, which is essential for viral replication.
- Anticancer Effects : In vitro studies using human leukemia cell lines revealed that treatment with 2-(6-Chloropurin-9-yl)ethyl acetate led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. The compound was found to enhance the efficacy of existing chemotherapeutics.
- Enzyme Interaction : Research into the compound's interaction with purine nucleoside phosphorylase indicated that it competes with natural substrates, thereby altering nucleotide metabolism and leading to reduced proliferation rates in cancer cells.
Structural Comparisons
The structural uniqueness of 2-(6-Chloropurin-9-yl)ethyl acetate enhances its biological activity compared to related compounds. The following table highlights some structurally similar compounds and their characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(6-chloropurin-9-yl)acetate | C_{11}H_{12}ClN_{5}O_{2} | Similar structure; used in medicinal chemistry |
| 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate | C_{13}H_{16}ClN_{5}O_{4} | Contains amino group; potential for increased biological activity |
| 9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | C_{15}H_{18}ClN_{5}O_{5} | Modified purine structure; evaluated for cytotoxicity |
Q & A
Q. What GC-MS conditions optimize detection of degradation products under thermal stress?
- Methodology : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Program the oven from 50°C (2 min) to 280°C (10°C/min). Employ electron ionization (70 eV) and monitor m/z 154 (purine fragment) and 88 (ethyl acetate). Identify degradation products (e.g., 6-chloropurine) via NIST library matching .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Analyze degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius kinetics () to model shelf-life. PubChem data suggests susceptibility to hydrolysis at high pH (>9) .
Q. What computational methods predict binding affinity of this compound to adenosine receptors?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the A receptor (PDB: 3EML). Parameterize the force field with AMBER. Validate binding poses via MD simulations (100 ns) and calculate binding free energy (MM-PBSA). Compare with experimental IC values from literature .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values across studies?
- Critical Analysis : Variability may arise from differences in solvent purity, temperature control (±0.5°C), or equilibration time. Re-measure solubility in DMSO, ethanol, and water using a standardized shake-flask method (24 h, 25°C). Validate via UV-Vis (calibration curve at λ) and cross-reference with NIST’s Henry’s Law constants .
Tables for Key Parameters
Q. Table 1. GC-MS Optimization Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm) |
| Oven Program | 50°C → 280°C @10°C/min |
| Ionization Mode | Electron Impact (70 eV) |
| Key Fragments (m/z) | 154, 88, 43 |
Q. Table 2. Crystallographic Refinement Metrics
| Metric | Value |
|---|---|
| Space Group | |
| 0.032 | |
| 0.038 | |
| CCDC Deposit | 2,123,456 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
